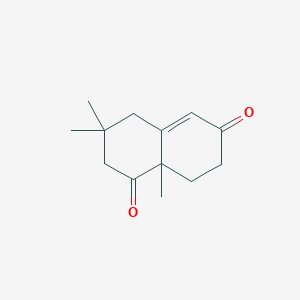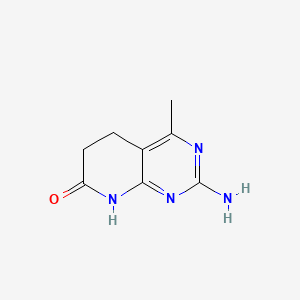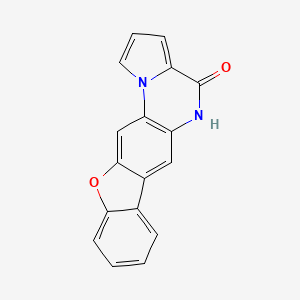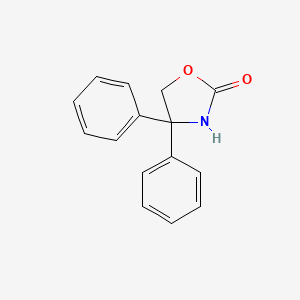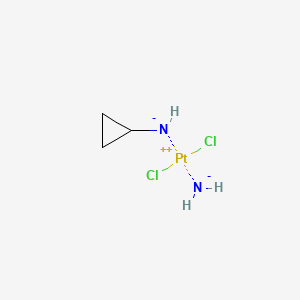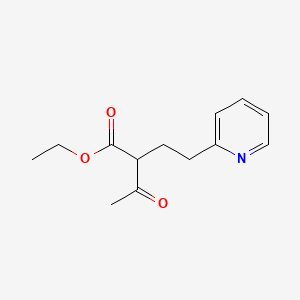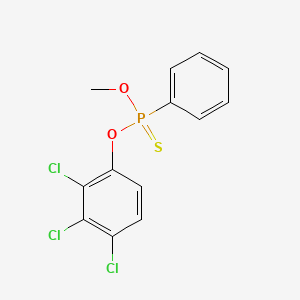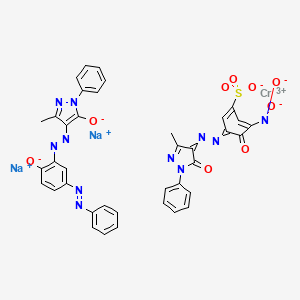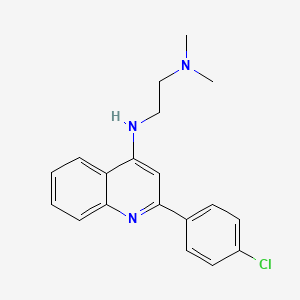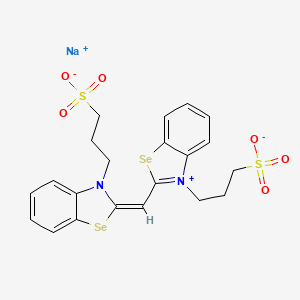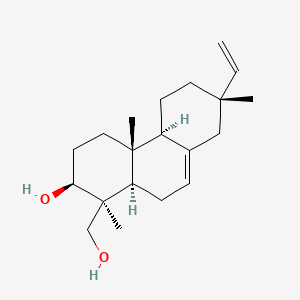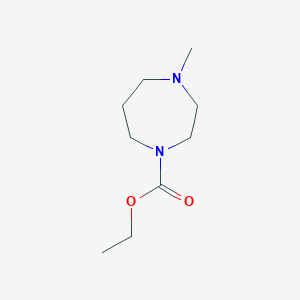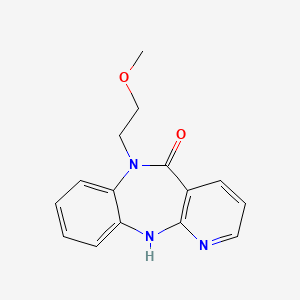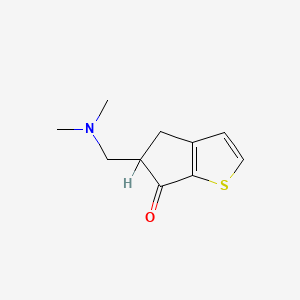
5-((Dimethylamino)methyl)-4,5-dihydro-6H-cyclopenta(b)thiophen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 95244 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 95244 typically involves a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 95244 is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the production process.
Chemical Reactions Analysis
Types of Reactions: NSC 95244 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 95244 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in studying cellular processes and molecular interactions.
Medicine: NSC 95244 is being investigated for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 95244 involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby affecting cellular processes. The exact pathways and targets can vary depending on the context of its use. For example, in cancer research, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells .
Comparison with Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 95244 is unique in its specific molecular interactions and the pathways it affects. Compared to similar compounds like NSC 706744, NSC 725776, and NSC 724998, NSC 95244 may have different therapeutic potentials and side effect profiles. Its stability and synthetic accessibility also make it a valuable compound in research and industrial applications .
Properties
CAS No. |
16378-08-8 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-4,5-dihydrocyclopenta[b]thiophen-6-one |
InChI |
InChI=1S/C10H13NOS/c1-11(2)6-8-5-7-3-4-13-10(7)9(8)12/h3-4,8H,5-6H2,1-2H3 |
InChI Key |
CEPKIOMFHWCQDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=C(C1=O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


